molecular formula C16H19N3O2 B2564046 N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 1421500-34-6

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2564046
CAS No.: 1421500-34-6
M. Wt: 285.347
InChI Key: IGLDGOOZGCODKU-UHFFFAOYSA-N
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Description

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a cyclohexene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized from furfural through the Paal-Knorr synthesis . The pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone . These intermediates are then coupled through a series of reactions, including alkylation and cyclization, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection. The specific methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can yield pyrazolines.

Scientific Research Applications

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide is unique due to its combination of three distinct ring systems, which can confer unique chemical and biological properties

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-19-14(15-8-5-9-21-15)10-13(18-19)11-17-16(20)12-6-3-2-4-7-12/h2-3,5,8-10,12H,4,6-7,11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLDGOOZGCODKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2CCC=CC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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